molecular formula C12H11ClN2O4 B011797 3,4-Dihydro-6,7-dimethoxy-4-methyl-3-oxoquinoxaline-2-carbonyl chloride CAS No. 104077-15-8

3,4-Dihydro-6,7-dimethoxy-4-methyl-3-oxoquinoxaline-2-carbonyl chloride

Cat. No.: B011797
CAS No.: 104077-15-8
M. Wt: 282.68 g/mol
InChI Key: HQUXEWBKFUSDKC-UHFFFAOYSA-N
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Description

3,4-Dihydro-6,7-dimethoxy-4-methyl-3-oxoquinoxaline-2-carbonyl chloride is a quinoxaline derivative known for its unique chemical properties and applications. This compound is characterized by its quinoxaline core, which is a bicyclic structure consisting of a benzene ring fused with a pyrazine ring. The presence of methoxy groups and a carbonyl chloride functional group further enhances its reactivity and utility in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydro-6,7-dimethoxy-4-methyl-3-oxoquinoxaline-2-carbonyl chloride typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Formation of the Quinoxaline Core: The initial step often involves the condensation of an o-phenylenediamine with a suitable diketone, such as methylglyoxal, under acidic conditions to form the quinoxaline core.

    Introduction of Methoxy Groups: The methoxy groups at positions 6 and 7 can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.

    Formation of the Carbonyl Chloride Group: The final step involves the introduction of the carbonyl chloride group at position 2. This can be achieved by reacting the corresponding carboxylic acid derivative with thionyl chloride (SOCl₂) or oxalyl chloride (COCl₂) under anhydrous conditions.

Industrial Production Methods

Industrial production of this compound may follow similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-6,7-dimethoxy-4-methyl-3-oxoquinoxaline-2-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Oxidation and Reduction: The quinoxaline core can participate in redox reactions. For example, it can be reduced to form dihydroquinoxaline derivatives or oxidized to form quinoxaline N-oxides.

    Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures, often facilitated by the presence of the methoxy groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be employed.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Major Products

    Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.

    Dihydroquinoxaline Derivatives: Resulting from reduction reactions.

    Quinoxaline N-oxides: Formed through oxidation reactions.

Scientific Research Applications

3,4-Dihydro-6,7-dimethoxy-4-methyl-3-oxoquinoxaline-2-carbonyl chloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Dihydro-6,7-dimethoxy-4-methyl-3-oxoquinoxaline-2-carbonyl chloride largely depends on its chemical reactivity. The carbonyl chloride group can react with nucleophiles, leading to the formation of various derivatives that can interact with biological targets. The quinoxaline core can intercalate with DNA, potentially disrupting cellular processes and exhibiting antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dimethoxy-1-methyl-2(1H)-quinoxalinone-3-carbonyl chloride: Similar structure but lacks the dihydro and oxo groups.

    3,4-Dihydro-6,7-dimethoxyquinoxaline-2-carbonyl chloride: Similar but without the methyl and oxo groups.

    6,7-Dimethoxyquinoxaline-2-carbonyl chloride: Lacks the dihydro, methyl, and oxo groups.

Uniqueness

3,4-Dihydro-6,7-dimethoxy-4-methyl-3-oxoquinoxaline-2-carbonyl chloride is unique due to the combination of its functional groups, which confer specific reactivity and potential biological activity. The presence of both methoxy groups and the carbonyl chloride group makes it a versatile intermediate in organic synthesis and a valuable compound in various research fields.

Properties

IUPAC Name

6,7-dimethoxy-4-methyl-3-oxoquinoxaline-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O4/c1-15-7-5-9(19-3)8(18-2)4-6(7)14-10(11(13)16)12(15)17/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQUXEWBKFUSDKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC(=C(C=C2N=C(C1=O)C(=O)Cl)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70908781
Record name 6,7-Dimethoxy-4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70908781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104077-15-8
Record name 3,4-Dihydro-6,7-dimethoxy-4-methyl-3-oxoquinoxaline-2-carbonyl chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104077158
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6,7-Dimethoxy-4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70908781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 104077-15-8
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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